molecular formula C10H8N2O2 B186326 3,6-Dimethoxyphthalonitrile CAS No. 40904-87-8

3,6-Dimethoxyphthalonitrile

Cat. No. B186326
M. Wt: 188.18 g/mol
InChI Key: RBECBXIJJTWGFS-UHFFFAOYSA-N
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Patent
US04032656

Procedure details

A mixture of 17.1 g. of 2,3-dicyanohydroquinone, 143.5 g. of methyl iodide and 43.5 g. of potassium carbonate is stirred in dimethylformide for approximately 20 hours. The mixture is then treated with 1 liter of water and filtered. The precipitate is washed with water and methanol and dried to yield 3,6-dimethoxyphthalonitrile. The nitrile is then slurried in 150 ml. of sodium hydroxide and heated at 115° C. for approximately seven hours. The resulting solution is cooled, filtered and acidified with hydrochloric acid to precipitate 3,6-dimethoxyphthalic acid. The acid is refluxed in 150 ml. of acetic anhydride for 15 hours and then cooled to room temperature. The resulting crystals are filtered and washed with ether to yield 3,6-dimethoxyphthalic anhydride having a melting point of 265°-268° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:9]([C:10]#[N:11])=[C:8]([OH:12])[CH:7]=[CH:6][C:4]=1O)#[N:2].[CH3:13]I.[C:15](=[O:18])([O-])[O-].[K+].[K+]>O>[CH3:13][O:12][C:8]1[CH:7]=[CH:6][C:4]([O:18][CH3:15])=[C:3]([C:1]#[N:2])[C:9]=1[C:10]#[N:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(O)C=CC(=C1C#N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 17.1 g
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate is washed with water and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(C#N)=C(C=C1)OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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